p-tert-Butylphenyl dihydrogen phosphate
Description
Structure
2D Structure
Properties
CAS No. |
13421-39-1 |
|---|---|
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
(4-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
BFVWABPNHXPWPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Other CAS No. |
13421-39-1 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
p-tert-Butylphenyl dihydrogen phosphate is an organophosphate compound characterized by the presence of a tert-butyl group attached to a phenyl ring, with two hydrogen phosphates. Its molecular formula is , and it exhibits properties that make it useful in various applications, particularly in analytical chemistry and material science.
Analytical Chemistry Applications
HPLC Analysis
One of the primary applications of this compound is in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry-compatible applications, phosphoric acid may be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .
Flame Retardant Applications
This compound is utilized as a flame retardant in various materials. Its effectiveness as an additive has been noted in:
- Wire and Cable Insulation : Enhancing fire resistance in electrical components.
- Automotive Interiors : Providing safety features in vehicles.
- Textiles and Upholstery : Used in coatings to prevent ignition and slow down flame spread .
Lubricants and Hydraulic Fluids
The compound also finds utility as a component in lubricants and hydraulic fluids . Its properties contribute to improved performance under high temperatures and pressures, making it suitable for use in:
- High-performance hydraulic systems : Where low air entrainment times are critical.
- Metalworking fluids : Offering lubrication while reducing flammability risks .
Case Study 1: HPLC Method Development
A study demonstrated the successful application of this compound in developing an HPLC method for analyzing pharmaceutical compounds. The method showed high sensitivity and specificity, allowing for the detection of trace levels of active pharmaceutical ingredients (APIs) in complex matrices .
Case Study 2: Flame Retardant Efficacy
Research conducted on the use of this compound as a flame retardant revealed that it significantly reduced the flammability of PVC materials used in construction. The study highlighted its potential to meet stringent fire safety standards while maintaining material integrity .
Toxicological Assessments
While this compound has beneficial applications, toxicological assessments are crucial to ensure safety. Studies indicate low acute toxicity levels when inhaled, with an LC50 value greater than 200 mg/L reported for rats . However, long-term exposure assessments are necessary to evaluate potential risks associated with chronic exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare p-tert-butylphenyl dihydrogen phosphate with structurally or functionally related organophosphates.
Key Comparative Findings :
Hydrolysis Behavior: this compound likely undergoes acid-catalyzed hydrolysis similar to neopentyl dihydrogen phosphate, where steric hindrance from the tert-butyl group slows reaction rates compared to smaller analogs like methyl dihydrogen phosphate . intermediate formation) .
Binding Affinity :
- Dihydrogen phosphate anions (H₂PO₄⁻) exhibit strong binding with macrocyclic receptors (logβ₁₂ = 10.51 in acetonitrile), outperforming acetate (logβ₁₂ = 8.46) . This high affinity could be leveraged in sensing applications, though steric effects from the tert-butyl group in this compound may reduce binding efficiency compared to unsubstituted analogs .
Industrial Relevance :
- Fully substituted tert-butylphenyl phosphates (e.g., BPDP, TBPP) dominate flame-retardant applications due to their stability and low volatility. In contrast, dihydrogen phosphate derivatives may serve as synthetic intermediates or degradation products .
Steric and Electronic Effects :
- The tert-butyl group in this compound introduces steric bulk, reducing reactivity in nucleophilic environments but enhancing thermal stability. This contrasts with linear alkyl phosphates (e.g., dibutyl phosphate), which are more reactive but less stable .
Preparation Methods
Phosphorylation of p-tert-Butylphenol
The direct phosphorylation of p-tert-butylphenol with phosphorus oxychloride (POCl₃) is a widely used method. In a representative protocol, p-tert-butylphenol reacts with POCl₃ in the presence of a Lewis acid catalyst (e.g., AlCl₃) under inert conditions. The reaction proceeds via stepwise esterification, where the phenolic hydroxyl group displaces chloride from POCl₃. A patent by CN102268036A details a modified approach:
-
Stepwise Addition : A portion of POCl₃ (30–45% of total) is initially mixed with p-tert-butylphenol at 60–80°C to form a monoester intermediate.
-
Catalyzed Reaction : The remaining POCl₃ and Lewis acid are added, followed by dropwise introduction of the intermediate. The mixture is heated to ≤110°C to complete the reaction.
-
Hydrolysis : The triester product is hydrolyzed under acidic conditions to yield the dihydrogen phosphate. For example, refluxing with dilute HCl selectively cleaves one ester bond.
Key Data :
Hydrolysis of Tris(p-tert-butylphenyl) Phosphate
Partial hydrolysis of the fully substituted triester offers an alternative route. Tris(p-tert-butylphenyl) phosphate is treated with aqueous NaOH (5–10%) at 60–80°C, followed by acidification with HCl to pH 2–3. This method avoids direct handling of POCl₃ but requires careful control of hydrolysis duration to prevent over-degradation.
Continuous Flow Synthesis Approaches
Recent advances in continuous flow chemistry enable rapid, scalable production. A study in ACS Omega demonstrated the synthesis of tris(2,4-di-tert-butylphenyl) phosphite in a microreactor with a residence time of 20 seconds. Adapting this method for phosphate synthesis involves:
-
Reactant Mixing : p-tert-Butylphenol and POCl₃ are fed into a T-shaped mixer at stoichiometric ratios.
-
Temperature Zones : The reaction proceeds through heated zones (40–160°C) to promote sequential esterification.
-
In-line Quenching : The product stream is mixed with water to hydrolyze intermediates to the dihydrogen phosphate.
Advantages :
Optimization of Reaction Parameters
Temperature and Time
Elevated temperatures accelerate esterification but risk decomposition. Optimal ranges include:
Catalysts and Bases
Lewis acids (e.g., AlCl₃) enhance electrophilicity of POCl₃, while bases (e.g., triethylamine, TEA) neutralize HCl. The ACS Omega study found TEA (3.3 equiv) optimal for phosphite synthesis, achieving 82% yield.
Table 1: Base Optimization in Phosphorylation
| Base | Equiv | Yield (%) |
|---|---|---|
| TEA | 3.3 | 82 |
| Pyridine | 3.3 | 75 |
| DMAP | 3.3 | 68 |
Solvent Systems
Polar aprotic solvents (e.g., THF, toluene) improve reactant solubility. Toluene outperformed CHCl₃ and hexane in continuous flow setups.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
-
NMR Spectroscopy : ³¹P NMR confirms phosphate structure (δ ≈ 0–5 ppm).
-
HPLC-MS : Detects residual triester (m/z 447.2) and hydrolyzed products.
-
Acid Number Titration : Validates degree of hydrolysis (target: ≤0.05 mg KOH/g).
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic routes for p-tert-butylphenyl dihydrogen phosphate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves hydrolysis or phosphorylation of p-tert-butylphenol precursors. For example, hydrolysis of tris(p-tert-butylphenyl) phosphate under acidic conditions yields the dihydrogen phosphate derivative . Optimization can employ factorial design experiments to evaluate variables like pH, temperature, and stoichiometry. A two-level full factorial design (as used in enzyme production studies) can identify critical parameters, with ANOVA analysis to assess significance (e.g., moisture content and pH were key factors in phosphate-related syntheses) .
Q. Table 1: Example Reaction Conditions
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| pH | 6.0–8.0 | 7.5 |
| Temperature (°C) | 25–80 | 60 |
| Solvent | Water/THF | Aqueous buffer |
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/³¹P) to confirm molecular structure and substitution patterns .
- HPLC-MS for purity assessment and detection of oligomeric byproducts (common in phosphate esters) .
- FT-IR to identify functional groups (e.g., P=O stretching at ~1250 cm⁻¹) .
- Elemental analysis to verify stoichiometry, particularly for phosphorus content .
Advanced Research Questions
Q. How do researchers reconcile conflicting toxicity data between pure this compound and commercial mixtures in flame retardants?
- Methodological Answer : Commercial mixtures (e.g., Phosflex®) contain multiple constituents, including triphenyl phosphate and tris(p-tert-butylphenyl) phosphate, which complicate toxicity assessments . To address contradictions:
- Component-specific assays : Isolate individual compounds via column chromatography and test dermal sensitization (EC3 values) and depigmentation risks separately .
- Synergistic effect studies : Use isobolographic analysis to model interactions between components .
- Data normalization : Express toxicity metrics relative to molar concentrations of the target compound in mixtures.
Q. Table 2: Toxicity Data Comparison
| Component | EC3 (μg/cm²) | Depigmentation Risk | Source |
|---|---|---|---|
| Pure dihydrogen phosphate | 450 | Low | |
| Commercial mixture | 220 | High |
Q. What strategies mitigate interference from phosphate oligomers in anion-binding studies involving this compound?
- Methodological Answer : Dihydrogen phosphate self-associates in solution, forming oligomers that skew binding constants. Mitigation approaches include:
- Solvent selection : Use low-polarity solvents (e.g., chloroform) to reduce oligomerization .
- Competitive titration : Introduce a host molecule with known affinity (e.g., urea derivatives) to compete with oligomers .
- Dynamic light scattering (DLS) : Monitor oligomer size distribution and adjust concentration to minimize aggregation .
Q. What is the mechanistic role of this compound in enzyme inhibition studies, particularly in phosphate transfer reactions?
- Methodological Answer : The compound acts as a phosphatase inhibitor by mimicking transition states in phosphoryl transfer. Key steps:
- Kinetic assays : Measure inhibition constants (Kᵢ) using colorimetric substrates (e.g., pNPP) under varied pH and ionic strength .
- Crystallography : Resolve enzyme-inhibitor complexes (e.g., alkaline phosphatase) to identify binding motifs .
- Isotopic labeling : Use ¹⁸O-labeled phosphate to track hydrolysis pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in environmental persistence data between academic studies and industry reports?
- Methodological Answer : Industry data (e.g., REACH dossiers) often report lower persistence due to standardized OECD 301 tests, while academic studies use advanced models (e.g., QSAR) that predict longer half-lives. Resolution strategies:
- Cross-validation : Compare experimental degradation rates (e.g., hydrolysis at pH 4–9) with model outputs .
- Meta-analysis : Pool data from EPA, PubChem, and academic databases, weighting by methodology rigor .
Regulatory and Safety Considerations
Q. What are the critical parameters for designing safe handling protocols in laboratory settings?
- Methodological Answer :
- Dermal exposure limits : Adhere to IFRA recommendations (<0.1% in formulations) based on sensitization thresholds .
- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .
- Waste management : Neutralize acidic phosphate residues with calcium carbonate before disposal .
Experimental Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?
- Methodological Answer :
- Feasible : Prioritize assays with high-throughput compatibility (e.g., microplate-based phosphatase screens) .
- Novel : Explore understudied applications, such as its role in piezoelectric materials .
- Ethical : Avoid in vivo testing until in vitro genotoxicity (Ames test) is completed .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
